The C7 methyl substituent in 1,4-dibromo-7-methylisoquinoline introduces electronic and steric differentiation that prevents generic substitution with the unsubstituted 1,4-dibromoisoquinoline core. In halogenated isoquinoline systems, substituents on the benzenoid ring modulate both the electron density at reactive positions and the conformational preferences of downstream coupling products. While no direct comparative data are currently available for this compound, established structure-activity principles in isoquinoline medicinal chemistry indicate that the C7 methyl group alters lipophilicity, metabolic stability, and target binding profiles relative to non-methylated analogs. Users requiring reproducible synthetic outcomes or specific physicochemical properties must therefore procure the exact substitution pattern rather than assuming functional equivalence with the commercially abundant 1,4-dibromoisoquinoline (CAS 51206-40-7) or monobromo positional isomers such as 1-bromo-7-methylisoquinoline (CAS 1368924-76-8).
1,4-Dibromo-7-methylisoquinoline
1,4-Dibromoisoquinoline
C7 methyl absence may alter lipophilicity, metabolic stability, and target binding profiles
1,4-Dibromo-7-methylisoquinoline
1-Bromo-7-methylisoquinoline
Single bromine handle precludes orthogonal C1/C4 dual coupling; synthetic pathway mismatch